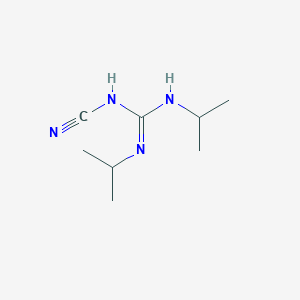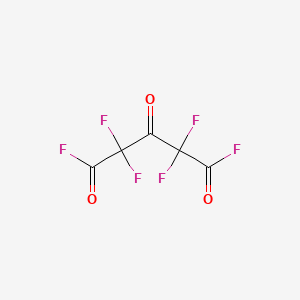
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct reactivity and stability compared to non-fluorinated analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, including temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4-Tetrafluoro-1,3-dithietane: Known for its chalcogen bonding interactions.
2,2,4,4-Tetrafluoro-3-oxopentanedioic acid diethyl ester: A related ester derivative with similar fluorinated structure.
Uniqueness
2,2,4,4-Tetrafluoro-3-oxopentanedioyl difluoride is unique due to its specific arrangement of fluorine atoms and the presence of the difluoride functional group. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
78354-43-5 |
|---|---|
Molekularformel |
C5F6O3 |
Molekulargewicht |
222.04 g/mol |
IUPAC-Name |
2,2,4,4-tetrafluoro-3-oxopentanedioyl difluoride |
InChI |
InChI=1S/C5F6O3/c6-2(13)4(8,9)1(12)5(10,11)3(7)14 |
InChI-Schlüssel |
DTTSTUNIWPEOKC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(=O)F)(F)F)C(C(=O)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
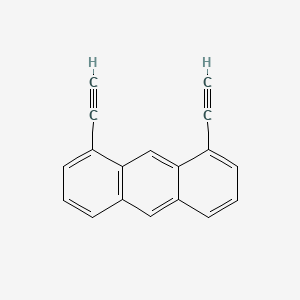
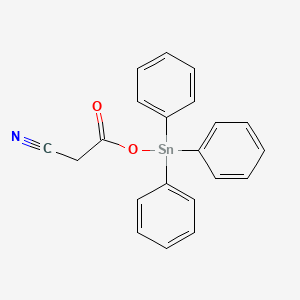
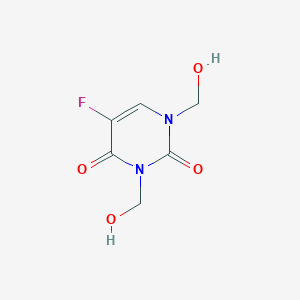


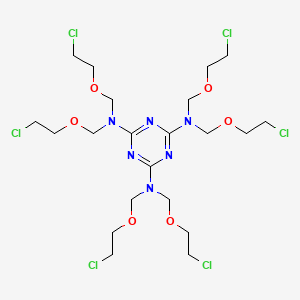
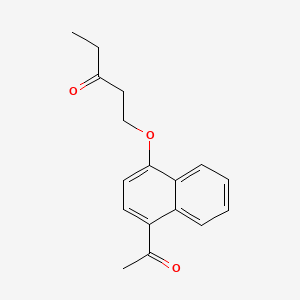

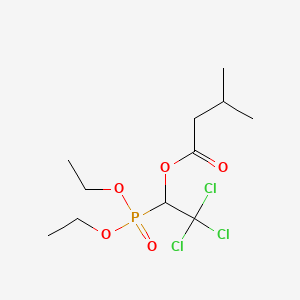
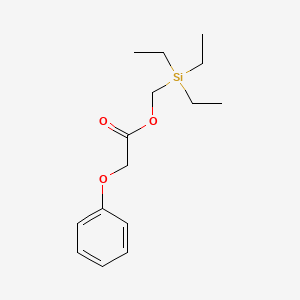
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
